molecular formula C12H19BrO B12525299 2-(1-Bromopentylidene)-4,4-dimethylcyclopentan-1-one CAS No. 868701-05-7

2-(1-Bromopentylidene)-4,4-dimethylcyclopentan-1-one

Cat. No.: B12525299
CAS No.: 868701-05-7
M. Wt: 259.18 g/mol
InChI Key: DYJJFHKGMIFUPJ-UHFFFAOYSA-N
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Description

2-(1-Bromopentylidene)-4,4-dimethylcyclopentan-1-one is an organic compound with the molecular formula C12H19BrO It is a cyclopentanone derivative, characterized by the presence of a bromine atom and a pentylidene group attached to the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromopentylidene)-4,4-dimethylcyclopentan-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of 4,4-dimethylcyclopentanone with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromopentylidene)-4,4-dimethylcyclopentan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The carbonyl group in the cyclopentanone ring can be involved in oxidation and reduction reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of alcohols or ethers.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-(1-Bromopentylidene)-4,4-dimethylcyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Bromopentylidene)-4,4-dimethylcyclopentan-1-one involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Chloropentylidene)-4,4-dimethylcyclopentan-1-one
  • 2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one
  • 2-(1-Fluoropentylidene)-4,4-dimethylcyclopentan-1-one

Uniqueness

2-(1-Bromopentylidene)-4,4-dimethylcyclopentan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens might not be as effective.

Properties

CAS No.

868701-05-7

Molecular Formula

C12H19BrO

Molecular Weight

259.18 g/mol

IUPAC Name

2-(1-bromopentylidene)-4,4-dimethylcyclopentan-1-one

InChI

InChI=1S/C12H19BrO/c1-4-5-6-10(13)9-7-12(2,3)8-11(9)14/h4-8H2,1-3H3

InChI Key

DYJJFHKGMIFUPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C1CC(CC1=O)(C)C)Br

Origin of Product

United States

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